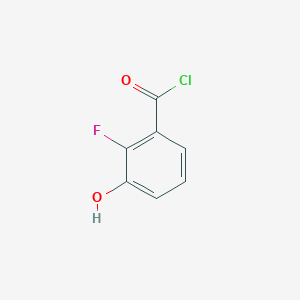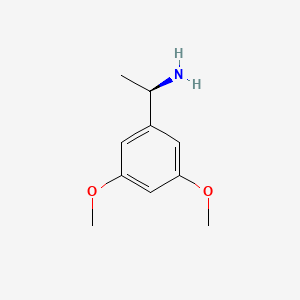
Arachidonoyl coenzyme A lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidonoyl coenzyme A lithium salt (ACL) is a naturally occurring fatty acid found in the body and is used in a variety of scientific research applications. It is a precursor to a variety of biologically important compounds, including prostaglandins, thromboxanes, and leukotrienes. ACL is an important molecule in the study of lipid metabolism and cell signaling pathways, and is used in a wide range of laboratory experiments.
Applications De Recherche Scientifique
Valproic acid's effect on Arachidonoyl-CoA : Valproic acid, a treatment for bipolar disorder, acts as a non-competitive inhibitor of brain microsomal long-chain fatty acyl–CoA synthetases (Acsl), selectively inhibiting the synthesis of arachidonoyl–CoA. This effect may contribute to valproic acid's therapeutic action in bipolar disorder by reducing the brain arachidonic acid cascade, highlighting the potential relevance of arachidonoyl-CoA in managing this condition (Bazinet et al., 2005).
Role in Bipolar Disorder : Chronic administration of mood stabilizers like lithium, valproic acid, and carbamazepine, commonly used in bipolar disorder, selectively target the brain arachidonic acid cascade. These drugs reduce the turnover of arachidonic acid, but not of docosahexaenoic acid, in rat brain phospholipids, suggesting a significant role of arachidonoyl coenzyme A lithium salt in the management of bipolar disorder (Bazinet, 2009).
Neurodegenerative Diseases : Lithium, through its effects on arachidonic acid metabolism, might represent a therapeutic strategy for treating neurodegenerative disorders like Alzheimer's disease. This is due to its actions on neuroprotective proteins and regulators of apoptosis and cellular resilience (Mármol, 2008); (Camins et al., 2009).
Molecular Targets of Lithium : Lithium's molecular action involves modulation of arachidonic acid and the protein kinase C signaling cascades. These pathways are critical in understanding lithium's therapeutic effects in bipolar disorder, highlighting the importance of arachidonic acid metabolism (Corbella & Vieta, 2003).
Effect on Arachidonic Acid Signaling : Chronic lithium administration modifies serotonin receptor-mediated brain signaling via arachidonic acid in rats. This indicates a potential mechanism through which lithium could ameliorate symptoms in bipolar disorder, particularly hallucinations (Basselin et al., 2005).
Mécanisme D'action
Target of Action
Arachidonoyl coenzyme A lithium salt, also known as Arachidonoyl CoA, primarily targets enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and acyltransferases like lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . These enzymes play a crucial role in the long-chain N-acylation of glycines, a process that is essential for lipid metabolism and signal transduction .
Mode of Action
Arachidonoyl CoA interacts with its target enzymes by serving as a substrate for the N-acylation process . It is used as a charged, membrane-impermeant analog of arachidonic acid (AA), which means it can’t cross the cell membrane and therefore influences only extracellular processes .
Biochemical Pathways
The primary biochemical pathway affected by Arachidonoyl CoA involves the N-acylation of glycines . This process is crucial for the synthesis of various bioactive lipids, which are involved in numerous cellular functions, including signal transduction and inflammation.
Result of Action
The action of Arachidonoyl CoA results in the production of various bioactive lipids through the N-acylation of glycines . These lipids play a crucial role in numerous cellular functions, including signal transduction and inflammation.
Analyse Biochimique
Biochemical Properties
Arachidonoyl coenzyme A lithium salt is used as a substrate for the long-chain N-acylation of glycines by enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and of acyltransferases such as lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . It is also used in the synthesis of arachidonoyl amino acids by cytochrome c .
Cellular Effects
This compound is used as a charged membrane-impermeant analog of arachidonic acid (AA) . This property allows it to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a substrate for various enzymes. It participates in the long-chain N-acylation of glycines by enzymes such as GLYATL2 in the presence of cytochrome c . This process can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Metabolic Pathways
This compound is involved in lipid metabolism
Transport and Distribution
Given its role as a charged membrane-impermeant analog of AA , it may interact with certain transporters or binding proteins, influencing its localization or accumulation.
Propriétés
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKRDANWCBXHE-PPXCCCNFSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H65LiN7O17P3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1059.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)




